1-(difluoromethyl)-1H-indol-7-amine
CAS No.:
Cat. No.: VC15867739
Molecular Formula: C9H8F2N2
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F2N2 |
|---|---|
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 1-(difluoromethyl)indol-7-amine |
| Standard InChI | InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-2-1-3-7(12)8(6)13/h1-5,9H,12H2 |
| Standard InChI Key | BESYIEBGZSVQDU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)N)N(C=C2)C(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(Difluoromethyl)-1H-indol-7-amine (CAS 1864923-03-4) is a bicyclic aromatic compound with the molecular formula C9H8F2N2 and a molecular weight of 182.17 g/mol . Its IUPAC name, 1-(difluoromethyl)indol-7-amine, reflects the substitution pattern: a difluoromethyl group (-CF2H) at the 1-position and an amine (-NH2) at the 7-position of the indole ring (Table 1).
Table 1: Key molecular properties of 1-(difluoromethyl)-1H-indol-7-amine
| Property | Value |
|---|---|
| Molecular Formula | C9H8F2N2 |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 1-(difluoromethyl)indol-7-amine |
| SMILES | C1=CC2=C(C(=C1)N)N(C=C2)C(F)F |
| InChI Key | BESYIEBGZSVQDU-UHFFFAOYSA-N |
| XLogP3 (Predicted) | 1.8 |
| Hydrogen Bond Donors | 1 (NH2) |
| Hydrogen Bond Acceptors | 3 (2F, 1N) |
The indole core provides a planar aromatic system, while the difluoromethyl group introduces steric bulk and electronic effects that influence solubility and receptor interactions . The amine group at position 7 serves as a potential hydrogen bond donor, enabling interactions with biological targets such as enzymes or DNA .
Spectroscopic and Computational Data
Computational models predict a collision cross-section (CCS) of 134.0 Ų for the [M+H]+ ion (m/z 183.07283), suggesting moderate polarity suitable for membrane permeability . Density functional theory (DFT) calculations indicate that the difluoromethyl group adopts a conformation where one fluorine atom lies in the plane of the indole ring, minimizing steric clash while allowing for dipole interactions with proximal residues in protein binding pockets .
Synthesis and Manufacturing
Synthetic Routes
Future Directions and Challenges
Key research priorities include:
-
Target Validation: CRISPR screens to identify off-target effects in human cell lines
-
Formulation Optimization: Nanoencapsulation to improve oral bioavailability
-
Green Synthesis: Catalytic asymmetric methods to access enantiopure derivatives
The lack of in vivo efficacy data and scalable synthetic routes remain barriers to translational applications. Collaborative efforts between academic and industrial labs will be critical to advancing this compound into clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume